molecular formula C13H21NO5 B2632068 Ethyl 1-Boc-2-oxopiperidine-4-carboxylate CAS No. 1313498-26-8

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Cat. No.: B2632068
CAS No.: 1313498-26-8
M. Wt: 271.313
InChI Key: VLECXBXMFQBFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C13H21NO5. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom.

Scientific Research Applications

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate has several applications in scientific research:

Safety and Hazards

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is classified as an Eye Irritant 2 . It is recommended to handle with care to avoid eye irritation.

Future Directions

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate can be used as a key intermediate in the preparation of 4-oxopipecolic acid enantiomer, a non-proteinogenic amino acid having antibiotic activity . This suggests potential applications in the development of new antibiotics.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The industrial production also emphasizes safety measures and environmental considerations to minimize waste and emissions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .

Comparison with Similar Compounds

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-Boc-4-oxopiperidine-2-carboxylate: This compound has a similar structure but differs in the position of the oxo group.

    Ethyl 4-oxopiperidine-2-carboxylate: Lacks the Boc-protecting group, making it less stable under certain conditions.

    Ethyl 1-Boc-4-oxopiperidine-2-carboxylate: Another similar compound with slight structural variations.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and stability properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 2-oxopiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(10(15)8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECXBXMFQBFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C(=O)C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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